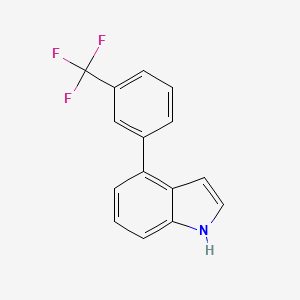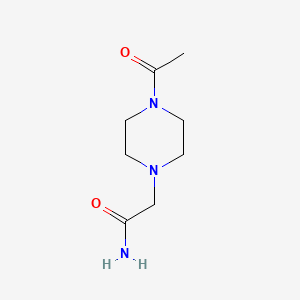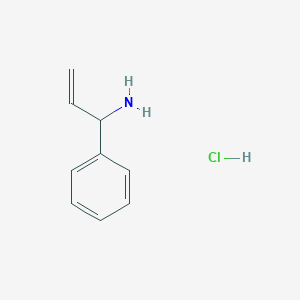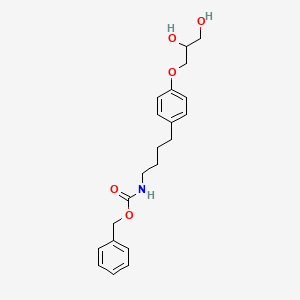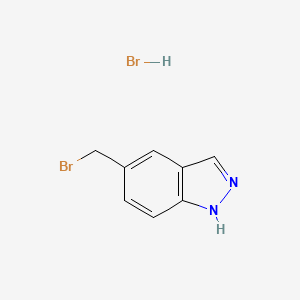
5-(Bromomethyl)-1H-indazole hydrobromide
Overview
Description
5-(Bromomethyl)-1H-indazole hydrobromide: is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The bromomethyl group attached to the indazole core enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-1H-indazole hydrobromide typically involves the bromination of 1H-indazole. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
- Dissolve 1H-indazole in a suitable solvent like carbon tetrachloride.
- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
- Heat the mixture under reflux to facilitate the bromination reaction.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods: For large-scale industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of hydrobromic acid in combination with a suitable solvent can also be employed to achieve the desired bromomethylation efficiently.
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)-1H-indazole hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form indazole-5-carboxaldehyde or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted indazole derivatives.
Oxidation: Formation of indazole-5-carboxaldehyde.
Reduction: Formation of 5-methyl-1H-indazole.
Scientific Research Applications
Chemistry: 5-(Bromomethyl)-1H-indazole hydrobromide is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of complex organic molecules and pharmaceuticals.
Biology: In biological research, this compound is utilized to study the structure-activity relationships of indazole derivatives. It helps in the development of new drugs with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design of novel anti-inflammatory, anticancer, and antimicrobial agents.
Industry: In the chemical industry, this compound is employed in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-1H-indazole hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- 5-(Bromomethyl)-1H-pyrazole hydrobromide
- 5-(Bromomethyl)-1H-benzimidazole hydrobromide
- 5-(Bromomethyl)-1H-pyrrole hydrobromide
Comparison: Compared to other bromomethyl-substituted heterocycles, 5-(Bromomethyl)-1H-indazole hydrobromide exhibits unique reactivity due to the indazole core. The presence of the benzene ring fused to the pyrazole ring imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of diverse organic compounds.
Properties
IUPAC Name |
5-(bromomethyl)-1H-indazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.BrH/c9-4-6-1-2-8-7(3-6)5-10-11-8;/h1-3,5H,4H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVGDURSCZOFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C=NN2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627374 | |
| Record name | 5-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192369-93-0 | |
| Record name | 5-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
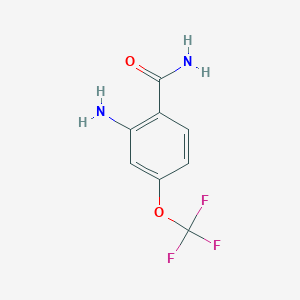
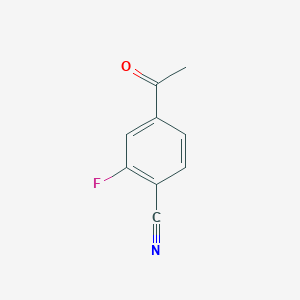
![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)
![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)
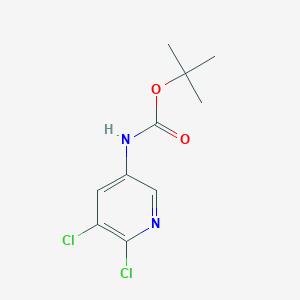
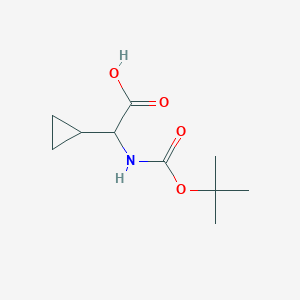
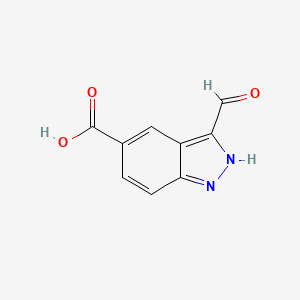
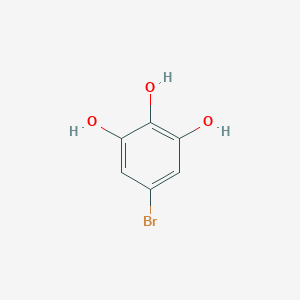
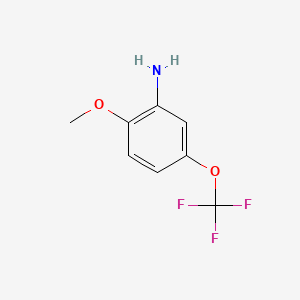
![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)
